molecular formula C21H32O5 B15188052 Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate CAS No. 25859-65-8

Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate

Cat. No.: B15188052
CAS No.: 25859-65-8
M. Wt: 364.5 g/mol
InChI Key: JXEACGHXWMSLSW-PHHUZPIESA-N
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Description

Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate is a complex organic compound with a unique structure It is characterized by its multiple chiral centers and the presence of an oxirene ring fused to a phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the Phenanthrene Core: This can be achieved through a series of cyclization reactions.

    Introduction of the Oxirene Ring: This step often involves the use of peroxy acids to introduce the epoxide functionality.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties, such as high strength or specific optical characteristics.

Mechanism of Action

The mechanism of action of Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. This modulation can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-4,7a-dimethyl-9a-(propan-2-yl)dodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate: This compound is structurally similar but lacks certain functional groups present in the target compound.

    Other Phenanthrene Derivatives: Compounds with a phenanthrene core but different substituents can be compared to highlight the unique properties of the target compound.

Uniqueness

The uniqueness of Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

CAS No.

25859-65-8

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

methyl (1R,4R,5R,9S,12R,13R,15S)-5,9-dimethyl-13-propan-2-yl-14,16,17-trioxapentacyclo[10.3.2.01,10.04,9.013,15]heptadecane-5-carboxylate

InChI

InChI=1S/C21H32O5/c1-12(2)21-15-11-14-18(3)8-6-9-19(4,17(22)23-5)13(18)7-10-20(14,26-25-15)16(21)24-21/h12-16H,6-11H2,1-5H3/t13-,14?,15-,16-,18+,19-,20-,21+/m1/s1

InChI Key

JXEACGHXWMSLSW-PHHUZPIESA-N

Isomeric SMILES

CC(C)[C@]12[C@H]3CC4[C@]5(CCC[C@@]([C@@H]5CC[C@@]4([C@H]1O2)OO3)(C)C(=O)OC)C

Canonical SMILES

CC(C)C12C3CC4C5(CCCC(C5CCC4(C1O2)OO3)(C)C(=O)OC)C

Origin of Product

United States

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